5-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(E)-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a trifluoromethyl group and a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with 2,3-dihydro-1H-1,3-benzodiazol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and distillation are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(E)-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-[(E)-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-({(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL: Similar in structure but contains a triazole ring instead of a benzodiazole core.
2-Amino-5-[(E)-[(5-nitrothiophen-2-yl)methylidene]amino]thiophene: Contains a thiophene ring and exhibits strong cytotoxic activity.
Uniqueness
Its high stability and lipophilicity make it particularly valuable in pharmaceutical and material science research .
Properties
Molecular Formula |
C15H10F3N3O |
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Molecular Weight |
305.25 g/mol |
IUPAC Name |
5-[[2-(trifluoromethyl)phenyl]methylideneamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-4-2-1-3-9(11)8-19-10-5-6-12-13(7-10)21-14(22)20-12/h1-8H,(H2,20,21,22) |
InChI Key |
MDSGBEYMOJPUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)NC(=O)N3)C(F)(F)F |
Origin of Product |
United States |
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